6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride
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Overview
Description
6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride: is a chemical compound with the molecular formula C10H20ClFN2O2. It is a white solid with a molecular weight of 254.73 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride typically involves the reaction of 6-fluoro-1,4-diazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. It can serve as a scaffold for the development of new drugs targeting specific enzymes or receptors .
Medicine: In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities. Research is ongoing to explore its potential as a drug candidate .
Industry: Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The fluorine atom and diazepane ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1,4-Diazepane: A parent compound with similar structural features but lacking the fluorine and ester groups.
6-Fluoro-1,4-diazepane: A closely related compound with the fluorine atom but without the ester group.
tert-Butyl 1,4-diazepane-1-carboxylate: Similar ester functionality but without the fluorine atom.
Uniqueness: 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride is unique due to the presence of both the fluorine atom and the ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13;/h8,12H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSZBHZPWPAPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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